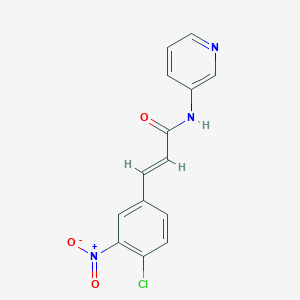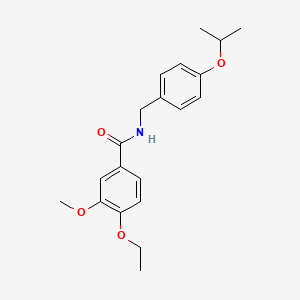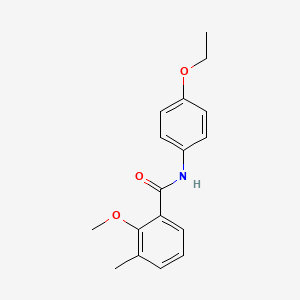
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential in various applications. DMPT is a sulfur-containing organic compound that is widely used as a feed attractant in aquaculture. However, recent studies have also shown that DMPT has several other potential applications, including in the fields of medicine and agriculture.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide acts on the olfactory system of aquatic animals, enhancing their sense of smell and thus increasing their attraction to feed.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in the immune response and reduce the levels of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. However, N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other assays.
Orientations Futures
There are several potential future directions for the study of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide. One area of research is the development of new and improved synthesis methods for N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide. Another area of research is the investigation of the potential use of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide in medicine, particularly in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide and its potential effects on aquatic ecosystems.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with morpholine. The reaction takes place in the presence of a catalyst such as triethylamine and yields N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide as a white crystalline powder.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential use as a feed attractant in aquaculture. It has been shown to improve the palatability of feed and increase the feed intake of fish and shrimp. N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to enhance the growth and survival rates of aquatic animals.
In addition to its use in aquaculture, N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has also been studied for its potential use in medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular disease.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-3-4-12(11(2)9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQREOYPEDPNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)

![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)


![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)






